molecular formula C11H11N B1625770 4-Methylnaphthalen-2-amine CAS No. 4523-46-0

4-Methylnaphthalen-2-amine

Cat. No.: B1625770
CAS No.: 4523-46-0
M. Wt: 157.21 g/mol
InChI Key: YKRALQDDKKNEEZ-UHFFFAOYSA-N
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Description

Contextualization of Naphthylamine Derivatives in Chemical and Biological Sciences

Naphthylamine derivatives are fundamental building blocks in organic synthesis and are integral to the production of a wide array of commercial products. Their utility spans from the manufacturing of dyes and pigments to their use as antioxidants in various industrial processes. In the realm of biological sciences, certain naphthylamine derivatives have been investigated for their potential pharmacological activities, including antimicrobial and anticancer properties. nih.govnih.gov The structural motif of a planar naphthalene (B1677914) ring system combined with a reactive amino group provides a versatile scaffold for the development of novel compounds with tailored electronic and biological functions. nih.gov

Academic Importance of Substituted Naphthylamines

The academic interest in substituted naphthylamines stems from their utility in fundamental chemical research and the development of new synthetic methodologies. researchgate.net The position and nature of substituents on the naphthalene ring can significantly influence the compound's reactivity, electronic properties, and three-dimensional structure. This makes them excellent model systems for studying reaction mechanisms, such as electrophilic aromatic substitution and C-H bond activation. oup.com Furthermore, the synthesis of polysubstituted naphthalenes often presents regiochemical challenges, driving the development of novel and selective synthetic strategies. researchgate.net The unique photophysical properties of some naphthylamine derivatives, such as fluorescence, have also led to their investigation in materials science for applications like organic light-emitting diodes (OLEDs). researchgate.netiaea.org

Scope and Research Focus on 4-Methylnaphthalen-2-amine

This article focuses specifically on the chemical compound this compound. It is a substituted naphthylamine that has garnered attention as a valuable intermediate and building block in organic synthesis. Research on this compound and its close derivatives explores their synthesis, chemical reactivity, and potential applications in various scientific fields. The presence of the methyl group at the 4-position influences the electronic environment of the naphthalene ring and the reactivity of the amino group at the 2-position, making it a subject of interest for synthetic chemists.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in research and synthesis.

PropertyValueSource
IUPAC Name This compound chemenu.com
CAS Number 4523-46-0 chemenu.combldpharm.com
Molecular Formula C11H11N chemenu.combldpharm.com
Molecular Weight 157.21 g/mol bldpharm.com
Melting Point 68–72 °C figshare.com
Appearance Orange solid figshare.com
Storage Sealed in dry, 2-8°C chemenu.combldpharm.com

This table is interactive. Users can sort the data by clicking on the headers.

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One reported method involves the reduction of a related nitro compound. The reactivity of this compound is characteristic of an aromatic amine. The amino group can undergo a variety of reactions, including alkylation, acylation, and diazotization, making it a versatile precursor for the synthesis of more complex molecules. The naphthalene ring system is susceptible to electrophilic substitution reactions, with the position of substitution being directed by both the amino and methyl groups.

Research Applications and Detailed Findings

While specific research applications for this compound are not extensively documented in publicly available literature, its role as a synthetic intermediate is implied by its commercial availability for research and development purposes. chemenu.com Derivatives of closely related naphthylamines have been the subject of more detailed investigation. For instance, other substituted naphthylamines have been explored for their potential as:

Antifungal and Cytotoxic Agents: Diverse α-naphthylamine derivatives have shown activity against various human cancer cell lines and pathogenic fungi. nih.gov

Materials for OLEDs: Acridone-naphthylamine derivatives have been synthesized and studied for their thermally-activated delayed fluorescence (TADF) properties, which are relevant for applications in organic light-emitting devices. researchgate.netiaea.org

Building Blocks for Bioactive Compounds: The direct C-H aryl thioetherification of 1-naphthylamine (B1663977) derivatives has been developed as a method to create building blocks for potentially bioactive molecules. oup.com

These examples highlight the broad potential of the naphthylamine scaffold in different areas of chemical and materials science research. Further investigation into the specific properties and reactions of this compound could unveil novel applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRALQDDKKNEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496003
Record name 4-Methylnaphthalen-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4523-46-0
Record name 4-Methyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4523-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnaphthalen-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 4 Methylnaphthalen 2 Amine and Its Derivatives

Established Synthetic Pathways to the 4-Methylnaphthalen-2-amine Core Structure

The construction of the fundamental this compound molecule can be achieved through various established synthetic routes. These methods primarily involve either building the naphthalene (B1677914) ring system through cyclization or introducing the critical amine functionality onto a pre-existing naphthalene core.

Ring-Closing and Cyclization Approaches

The synthesis of the naphthalene skeleton is a foundational step in organic chemistry. While specific methods for the direct cyclization to this compound are not commonly detailed, general principles of naphthalene synthesis can be applied. These routes typically build the bicyclic system first, followed by functional group manipulations to install the methyl and amine groups at the desired positions.

One conceptual approach involves the synthesis of a substituted tetralone intermediate. For instance, methods used to prepare 4,4-disubstituted 1-tetralones can be adapted. A Beckmann or Schmidt rearrangement of the corresponding oxime or ketone could then be explored as a pathway to introduce the amine group, although this may involve multiple steps and potential rearrangement products. rsc.org For example, a Schmidt ring expansion on a 4,4-disubstituted 1-tetralone (B52770) has been shown to yield a primary amine. rsc.org

Functional Group Interconversion Strategies

A more common and direct strategy for synthesizing the this compound core involves functional group interconversion (FGI) on a pre-formed 4-methylnaphthalene ring. ic.ac.ukimperial.ac.ukslideshare.net This approach leverages a range of reliable and well-understood reactions to introduce the amine group at the C2 position.

Reductive Amination: This powerful method converts a ketone to an amine. wikipedia.orglibretexts.org The synthesis would begin with 4-methylnaphthalen-2-one (a ketone), which would react with an amine source (like ammonia) to form an intermediate imine. This imine is then reduced in situ to the desired 2-amine. libretexts.orgmasterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective because they selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com This one-pot reaction is widely used in pharmaceutical synthesis due to its operational simplicity. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a premier method for forming carbon-nitrogen bonds. The synthesis would involve coupling a 2-halo-4-methylnaphthalene (e.g., 2-bromo-4-methylnaphthalene) with an amine source, such as ammonia (B1221849) or a protected amine equivalent, in the presence of a palladium catalyst and a suitable ligand. nih.govacs.org This reaction is highly versatile and has been successfully applied to the synthesis of various naphthalenamine derivatives. ulisboa.ptrsc.org

Reduction of a Nitro Group: A classic and reliable route to aromatic amines is the reduction of the corresponding nitro compound. This pathway would start with the nitration of 2-methylnaphthalene (B46627) to produce 4-methyl-2-nitronaphthalene. The subsequent reduction of the nitro group to an amine can be achieved using various reagents, such as metal catalysts (e.g., H2 with Pd/C) or reducing agents like tin(II) chloride in hydrochloric acid.

Amination of Naphthols: To avoid the handling of potentially carcinogenic precursors, the amination of naphthols is a viable alternative pathway. wikipedia.org In this approach, 4-methylnaphthalen-2-ol (B1625475) would be converted to this compound. This transformation is often achieved through reactions like the Bucherer reaction or its variations, which involve heating the naphthol with an aqueous sulfite (B76179) or bisulfite solution and ammonia.

Starting MaterialReactionKey ReagentsProduct
4-Methylnaphthalen-2-oneReductive AminationNH3, NaBH3CN or NaBH(OAc)3This compound
2-Bromo-4-methylnaphthaleneBuchwald-Hartwig AminationAmine source, Pd catalyst, ligandThis compound
4-Methyl-2-nitronaphthaleneNitro Group ReductionH2, Pd/C or SnCl2, HClThis compound
4-Methylnaphthalen-2-olAmination of NaphtholNaHSO3, NH3, H2OThis compound

Derivatization and Functionalization Techniques

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can target the amine group itself or the aromatic naphthalene rings.

Amine Group Modifications (e.g., N-Alkylation, Schiff Base Formation)

The primary amine group of this compound is a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Methylation: The nitrogen atom can be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides, though this method can be difficult to control and may lead to over-alkylation. masterorganicchemistry.com A more controlled approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents with a transition-metal catalyst (e.g., Iridium or Ruthenium complexes). nih.govacs.org This reaction is highly efficient and produces water as the only byproduct. rsc.org For instance, N-methylnaphthalen-2-amine has been synthesized in high yield using methanol (B129727) in the presence of an NHC-Ir(III) catalyst. nih.govacs.org

Schiff Base Formation: The primary amine readily condenses with aldehydes or ketones to form imines, commonly known as Schiff bases. wisdomlib.orgamazonaws.com This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent like methanol or ethanol. electrochemsci.org The formation of the C=N double bond is a robust and fundamental reaction in organic synthesis, used to create a wide array of compounds. nih.govbohrium.com

Amide Formation: Reacting this compound with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent) yields the corresponding N-aryl amide. For example, 2-naphthylamine (B18577) reacts with 4-methylbenzoic acid to form 4-methyl-N-(naphthalen-2-yl)benzamide. This transformation is crucial not only for creating new derivatives but also as a protective strategy in other reactions. libretexts.org

Reaction TypeReactantProduct Class
N-AlkylationAlkyl Halide or AlcoholSecondary/Tertiary Amine
Schiff Base FormationAldehyde or KetoneImine
Amide FormationAcyl Chloride or Carboxylic AcidN-Aryl Amide

Aromatic Ring Substitutions

The naphthalene ring system of this compound can undergo substitution reactions, primarily electrophilic aromatic substitution. chandra-asri.comwikipedia.org

The reactivity and orientation of incoming electrophiles are dictated by the existing substituents. The amino group (-NH2) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.org In the case of this compound, the C1 and C3 positions are ortho to the amine, making them highly susceptible to electrophilic attack.

However, the high reactivity of the amino group can be a drawback, often leading to multiple substitutions and oxidation side reactions. libretexts.org To achieve controlled monosubstitution, it is common practice to first protect the amine group by converting it into an amide (e.g., an acetamide). The amido group is still an ortho-, para-director but is significantly less activating than the free amine. This moderation allows for cleaner reactions, such as halogenation or Friedel-Crafts acylation, at specific positions on the ring. The protecting group can then be removed by hydrolysis to regenerate the amine. libretexts.org

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. ijsetpub.comscientificupdate.com Several green chemistry principles can be applied to the synthesis and derivatization of this compound.

Catalytic Processes: The use of catalytic methods, such as Buchwald-Hartwig amination and catalytic reductive amination, is inherently greener than using stoichiometric reagents. wikipedia.org These reactions reduce waste and often proceed under milder conditions.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like ethanol, water, or deep eutectic solvents (DESs) can significantly reduce the environmental impact of a synthesis. mdpi.commdpi.com For example, molybdenum-catalyzed allylic aminations have been shown to be highly efficient in ethanol. organic-chemistry.orgacs.org

Atom Economy: Reactions that incorporate most of the atoms from the reactants into the final product have high atom economy. Catalytic N-alkylation using alcohols, where water is the only byproduct, is an excellent example of an atom-economical reaction. rsc.org

Solvent-Free Reactions: Mechanochemistry, such as using a vibratory ball mill, allows for solvent-free coupling reactions. The Buchwald-Hartwig amination of naphthalene derivatives has been successfully performed using this technique, reducing reaction times and eliminating solvent waste. nih.gov

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and operates under mild, environmentally friendly conditions. acs.orgresearchgate.net While specific examples for this compound are not prevalent, the development of biocatalysts for amination and reduction reactions is a rapidly advancing field. wikipedia.org

By integrating these green strategies, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible. rsc.org

Catalytic Systems in Naphthylamine Synthesis

The synthesis of naphthylamines, including this compound and its derivatives, heavily relies on catalytic systems to achieve efficient and selective C-N bond formation. Transition-metal-mediated amination of aryl halides and related compounds has become a powerful tool for synthesizing aniline (B41778) derivatives and their polycyclic analogues. acs.org Various metals, including palladium, rhodium, and copper, have been at the forefront of these developments.

Palladium-Catalyzed Systems

Palladium catalysts are widely used for the amination of naphthalene derivatives. The Buchwald-Hartwig amination, a well-established method for forming C(aryl)-N bonds, has been instrumental in this field. acs.org

An unconventional palladium-catalyzed amination of chloromethylnaphthalene derivatives has been developed, which proceeds at the para position to afford 1-amino-4-methylnaphthalene derivatives. acs.org For instance, the reaction of 1-chloromethylnaphthalene with various primary and secondary amines in the presence of a Pd(PPh₃)₄ catalyst yields the corresponding 4-methylnaphthalen-1-amine (B1584152) products. acs.org This method is notable as typical catalytic aminations of aryl halides occur at the carbon-halogen bond. acs.org

Table 1: Palladium-Catalyzed Amination of 1-Chloromethylnaphthalene

Amine Substrate Product Yield (%)
Pyrrolidine N-(4-methylnaphthalen-1-yl)pyrrolidine 85
Piperidine 1-(4-methylnaphthalen-1-yl)piperidine 82
Morpholine 4-(4-methylnaphthalen-1-yl)morpholine 80
Aniline N-(4-methylnaphthalen-1-yl)aniline 65

Data sourced from a study on palladium-catalyzed amination. acs.org

Furthermore, palladium catalysis, directed by a picolinamide (B142947) group, has enabled the regioselective C8–H amination of 1-naphthylamine (B1663977) derivatives with secondary aliphatic amines, providing a route to 1,8-naphthalenediamine derivatives. acs.org Halogen-bridged methylnaphthyl palladium dimers have also been investigated as effective catalyst precursors for cross-coupling reactions, including aminations. nih.gov The activation of these catalysts is suggested to occur via amination of the ligand. nih.gov Supported palladium nanocatalysts on materials like mesoporous carbon have been utilized for the hydrogenation of nitronaphthalenes to produce naphthylamines. researchgate.netmdpi.com

Rhodium-Catalyzed Systems

Rhodium catalysts have emerged as powerful tools for the synthesis of complex naphthylamine derivatives, often through C-H activation strategies. Rhodium(III)-catalyzed C-H activation and annulation reactions provide efficient pathways to construct various chiral and polycyclic naphthylamine structures.

For example, the atroposelective synthesis of C-N axially chiral naphthylamines has been achieved via Rh(III)-catalyzed [4+2] annulation of sulfoxonium ylides with sterically hindered, electron-rich alkynes. acs.orgnih.gov This method demonstrates high regio- and enantioselectivity under redox-neutral conditions. acs.org

Another significant application is the rhodium-catalyzed oxidative benzannulation of N-adamantyl-1-naphthylamines with internal alkynes. acs.orgnih.gov This reaction, which proceeds via dual C-H bond activation, yields highly substituted anthracenes. acs.orgnih.gov The reaction is typically carried out with a [Cp*RhCl₂]₂ precatalyst and a copper(II) acetate (B1210297) oxidant. acs.orgnih.gov

Table 2: Rhodium-Catalyzed Oxidative Annulation

Naphthylamine Substrate Alkyne Substrate Catalyst System Product Type
N-Adamantyl-1-naphthylamine Diphenylacetylene [Cp*RhCl₂]₂ / Cu(OAc)₂ Substituted Anthracene
N-(naphthalene-1-yl)picolinamide N-methyl maleimide Rh(II) acetate dimer Benzo[d,e]quinoline-spiro-succinimide

Data compiled from studies on rhodium-catalyzed reactions. acs.orgrsc.org

Additionally, rhodium catalysis has been employed in the C-H activation/annulation of 1-naphthylamides with maleimides, using picolinamide as a directing group, to synthesize benzo[d,e]quinoline-spiro-succinimides. rsc.org A one-pot tandem sequence involving ortho-naphthoquinone-catalyzed aerobic nitrosation of N-alkylanilines followed by a Rh(III)-catalyzed C-H functionalization has been developed to produce indole (B1671886) and aniline derivatives, where N-methylnaphthalen-2-amine was among the substrates studied. acs.org

Copper-Catalyzed Systems

Copper-catalyzed reactions offer a cost-effective alternative for the synthesis of naphthylamine derivatives. These systems are particularly effective for cross-coupling and cyclization reactions.

A notable example is the use of an amide ligand derived from 4-hydroxy-L-proline and 2-methylnaphthalen-1-amine in a copper(I)-catalyzed coupling of (hetero)aryl chlorides with sodium methanesulfinate. researchgate.net This system allows for the formation of (hetero)aryl methylsulfones in good to excellent yields. researchgate.net

Copper(I) chloride has been used in low loads to catalyze the intramolecular O-arylation for the synthesis of 2,3,4,9-tetrahydro-1H-xanthen-1-ones. acs.org In a different approach, a copper(II)-catalyzed divergent synthesis has been reported for the construction of naphthofurans and benzochromanes from 2-naphthols, N,N-dimethylethanolamine, and methylene-quinazolin(thi)ones. rsc.org

Other Catalytic Systems

Beyond palladium, rhodium, and copper, other catalytic systems have been explored for naphthylamine synthesis.

Vanadium Catalysts : A direct, one-step catalytic amination of naphthalene to naphthylamine has been achieved using vanadium catalysts, such as V₂O₅/HZSM-5, under mild conditions. rsc.org This method presents an alternative to the traditional nitration and hydrogenation processes. rsc.org

Organocatalysts : N,N-dimethylethanolamine (DMEA) has been shown to be an efficient organocatalyst for the one-pot, three-component synthesis of alkylaminonaphthols from 2-naphthol, aldehydes, and amines. researchgate.net

Acid Catalysts : Potassium bisulfate (KHSO₄) in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been used to catalyze the amination of arenes, including methylnaphthalenes, with azodicarboxylates to form hydrazide derivatives. acs.org

These diverse catalytic systems highlight the continuous innovation in synthetic methodologies, providing chemists with a broad toolkit for the preparation of this compound and its structurally related derivatives for various research applications.

Reaction Mechanisms and Mechanistic Investigations of 4 Methylnaphthalen 2 Amine

Fundamental Reactivity of the Naphthylamine Moiety

The naphthylamine moiety is an electron-rich aromatic system, making it susceptible to various chemical transformations. The amino group is a strong activating group, directing electrophiles primarily to the ortho and para positions relative to itself. For 2-naphthylamine (B18577), this typically involves the 1 and 3 positions.

Electrophilic Substitution: The naphthalene (B1677914) ring readily undergoes electrophilic substitution reactions. For instance, nitration can introduce a nitro group onto the ring, and sulfonation can add sulfonic acid groups. The inherent reactivity of the naphthylamine core means it can be a precursor for various derivatives, including azo dyes, through reactions like diazotization followed by coupling.

Oxidation: The naphthylamine moiety is prone to oxidation. Enzymatic oxidation, for example, can occur via N-oxidation and ring oxidation to form intermediates like arene oxides and hydroxylamines. nih.govnih.govtandfonline.com Chemical oxidation can yield products such as ortho-carboxy-hydrocinnamic acid. This susceptibility to oxidation means that samples can change color, often taking on a reddish hue when exposed to air.

Reduction: Reduction of the naphthylamine ring, for instance with sodium in boiling amyl alcohol, can lead to the formation of alicyclic tetrahydro derivatives. These reduced products, such as tetrahydro-3-naphthylamine, exhibit properties more characteristic of aliphatic amines, including strong basicity and an inability to be diazotized.

Role of Substituents on Reaction Selectivity and Pathway

Substituents on the naphthylamine ring play a critical role in directing reaction pathways and influencing reaction rates. In 4-methylnaphthalen-2-amine, both the amino group at the C-2 position and the methyl group at the C-4 position are electron-donating groups (EDGs).

These EDGs increase the electron density of the naphthalene ring, enhancing its nucleophilicity and making it more reactive towards electrophiles compared to unsubstituted naphthalene. fiveable.me Studies on enzymatic oxidation of naphthalene derivatives have shown that the presence of electron-releasing substituents (ERS), such as a methyl group, enhances the rate of substrate conversion, whereas electron-withdrawing substituents (EWS) drastically reduce it. nih.gov This principle supports an aromatic electrophilic substitution mechanism. nih.gov

The position of the substituent is also crucial. For example, in the C-H amination of N-phenyl-2-naphthylamine derivatives, a methyl group distant from the reactive site (e.g., at C5, C6, or C7) allows for excellent yields, while a methyl group at the adjacent C3 position can decrease reactivity, likely due to steric hindrance. mdpi.com Similarly, studies on the electrophilic substitution of nitronaphthylamines show that an adjacent nitro group (an EWS) weakens the activating influence of the amino group. rsc.org The increased electron supply from multiple methyl groups can also lead to deviations from the expected additive effects on reactivity and may alter the bond fixation of the naphthalene nucleus. rsc.org

Electron Transfer Processes in Reactions Involving this compound

Aromatic amines are well-known for their ability to participate in photoinduced electron transfer (PET) processes, where they act as electron donors upon excitation. nih.govkoreascience.kraip.org In such reactions, the excited amine can transfer an electron to an acceptor molecule, forming a radical cation of the amine and a radical anion of the acceptor. nih.govkoreascience.kr The rate and efficiency of this electron transfer are highly dependent on the electron-donor ability of the amine and the polarity of the solvent. koreascience.kr

While direct studies on this compound are limited, research on structurally similar compounds provides significant insight. For instance, derivatives of 1-amino-4-methylnaphthalene have been investigated as photosensitizers that operate via an electron transfer mechanism. semanticscholar.orgrsc.orguj.edu.pl In these systems, the naphthalene derivative absorbs light and transfers an electron to an iodonium (B1229267) salt, initiating polymerization. The feasibility of this process is governed by the Gibbs free enthalpy (ΔGet) of the electron transfer, which must be negative for the reaction to be thermodynamically favorable. rsc.org

The electronic properties of substituents also influence non-radiative decay pathways like internal conversion (IC). Studies on 4-substituted 1-naphthylamines have shown that the efficiency of IC decreases as the electron-donating character of the substituent at the 4-position increases (e.g., from -CN to -CH₃). researchgate.net An electron-donating group at this position is often necessary to achieve strong fluorescence, highlighting the role of substituents in modulating excited-state energy levels and deactivation pathways. researchgate.net

Tautomeric Equilibria and Their Influence on Reactivity

Aromatic amines can exist in equilibrium with their imine tautomers. For this compound, this would be an amine-imine tautomerism. While not extensively documented for this specific compound, the principles can be understood from studies on analogous systems, such as Schiff bases, which exhibit keto-amine ⇌ phenol-imine equilibria.

This tautomeric balance is significantly influenced by the solvent environment. academie-sciences.frresearchgate.net The relative stability of the tautomers often correlates with solvent polarity; more polar solvents tend to stabilize the more polar tautomer (e.g., the keto-amine or zwitterionic form). academie-sciences.frrsc.org For example, theoretical studies on related systems show that as solvent polarity increases, the energy difference between tautomers changes, shifting the equilibrium. academie-sciences.frrsc.orgacs.org Intramolecular hydrogen bonding is another critical factor that can stabilize one tautomeric form over another.

The existence of different tautomers can profoundly affect reactivity. Each tautomer presents a different set of reactive sites, potentially leading to different products under the same reaction conditions. For instance, the nucleophilicity of the nitrogen atom and the reactivity of the aromatic ring can differ substantially between the amine and imine forms.

Detailed Mechanistic Studies of Specific Transformations

The reactivity of the naphthylamine scaffold lends itself to a variety of complex transformations, with detailed mechanistic studies revealing intricate pathways.

Reaction with Formaldehyde (B43269): A notable example is the reaction of 2-naphthylamine with formaldehyde (methanal). nih.govresearchgate.net Experimental and computational studies have shown that this reaction is far from simple, yielding a mixture of products including quinazolines, dinaphthylamines, and acridines, rather than the expected simple imines or aminals. nih.gov One proposed mechanism for quinazoline (B50416) formation involves the cycloaddition of two molecules of an intermediate imine, though this has been questioned as it may not form under all conditions. nih.govrsc.org Another pathway suggests that the formation of certain products requires acid catalysis, which can be inadvertently provided by the silica (B1680970) gel used in purification, leading to rearrangements and further cyclizations. nih.gov

Quinazoline Synthesis: The formation of quinazoline rings from 2-naphthylamine derivatives is a well-studied transformation. One proposed mechanism for the synthesis of 2,4-diaryl-tetrahydroquinazoline involves the initial reaction of 2-naphthylamine with an aryl aldehyde to form a Schiff base. rsc.org This Schiff base can then act as a dienophile in an aza-Diels-Alder reaction with a second, more reactive aldimine intermediate (formed from ammonium (B1175870) acetate (B1210297) and the aldehyde), leading to the cyclized product. rsc.org Further air oxidation can convert the tetrahydroquinazoline (B156257) into a more stable dihydroquinazoline. rsc.org

These examples underscore how the fundamental reactivity of the this compound backbone can be harnessed to construct complex heterocyclic systems through multi-step, often catalyst-dependent, mechanistic pathways.

Advanced Spectroscopic and Structural Elucidation of 4 Methylnaphthalen 2 Amine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

The ¹H NMR spectrum of 4-Methylnaphthalen-2-amine provides a precise map of the proton environments. The naphthalene (B1677914) ring system, with its distinct electronic distribution modified by the electron-donating amino (-NH₂) and methyl (-CH₃) groups, results in a characteristic set of signals.

The aromatic region is expected to show signals for the six protons on the naphthalene core. The protons on the same ring as the substituents (H1, H3) will be the most affected. The H1 proton, being ortho to the amino group, would likely appear as a singlet, while the H3 proton, also a singlet, would be influenced by both adjacent substituents. The protons on the unsubstituted ring (H5, H6, H7, H8) would exhibit more complex splitting patterns, typically as multiplets or doublets of doublets, due to ortho and meta couplings. iranchembook.ir The methyl group protons would produce a distinct singlet, shifted downfield due to the aromatic ring current. The amine protons often appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: Data is predicted based on analysis of analogous compounds such as 2-methylnaphthalene (B46627) and other substituted naphthalenes. iranchembook.irrsc.org

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
-CH₃~2.4 - 2.5s (singlet)
-NH₂~3.5 - 4.5br s (broad singlet)
H-1~7.0 - 7.2s (singlet)
H-3~6.8 - 7.0s (singlet)
H-5, H-6, H-7, H-8~7.2 - 7.9m (multiplet)

The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. For this compound, eleven distinct signals are expected: ten for the naphthalene ring and one for the methyl group.

The chemical shifts of the carbon atoms are significantly influenced by the substituents. The C2 and C4 carbons, directly attached to the amino and methyl groups respectively, will show significant shifts. The C2 carbon, bonded to the electronegative nitrogen, will be shifted downfield, while the C4 carbon will also experience a downfield shift due to the methyl substituent. Other carbons in the ring will have their chemical shifts modulated by their position relative to these activating groups. nih.govresearchgate.net The methyl carbon will appear as a characteristic signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: Data is predicted based on analysis of analogous compounds. rsc.orgrsc.orgjst.go.jp

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃~18 - 22
C1, C3, C4a, C8a~110 - 138
C2~140 - 148
C4~125 - 135
C5, C6, C7, C8~122 - 130

To unambiguously assign all proton and carbon signals, especially for complex spin systems found in substituted naphthalenes, two-dimensional (2D) NMR techniques are indispensable. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would definitively link the coupled protons on the unsubstituted aromatic ring (H5 through H8), confirming their relative positions. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal for the methyl group would show a cross-peak with the methyl carbon signal. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the complete carbon skeleton by showing correlations between protons and carbons that are two or three bonds away. It can be used to confirm the placement of the methyl and amino groups by observing correlations from the methyl protons to the C3, C4, and C4a carbons, and from the H1 and H3 protons to the quaternary carbons. mdpi.comyoutube.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. gatewayanalytical.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the key expected absorption bands include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are observed in the 1500-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine group is expected around 1600-1650 cm⁻¹.

C-N Stretching: This vibration is typically found in the 1250-1350 cm⁻¹ range. nih.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds. It provides complementary information to FT-IR. Key expected signals include strong bands for the aromatic C=C ring stretching and the symmetric C-H stretching of the methyl group. gatewayanalytical.comresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound Note: Frequencies are based on typical ranges for the specified functional groups and data from analogous molecules. nih.govresearchgate.net

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
N-H Stretch (asymmetric & symmetric)FT-IR3300 - 3500
Aromatic C-H StretchFT-IR, Raman3000 - 3100
Aliphatic C-H StretchFT-IR, Raman2850 - 3000
N-H BendFT-IR1600 - 1650
Aromatic C=C StretchFT-IR, Raman1500 - 1600
C-N StretchFT-IR1250 - 1350

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The naphthalene core of this compound contains a delocalized π-electron system, giving rise to characteristic absorptions.

The spectrum is expected to show multiple absorption bands corresponding to π → π* transitions. The presence of the amino (-NH₂) and methyl (-CH₃) groups, which act as auxochromes, is predicted to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to unsubstituted naphthalene. kharagpurcollege.ac.in This is due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom. nih.govrsc.org

Table 4: Predicted UV-Vis Absorption Data for this compound Note: Data is predicted based on the known effects of auxochromes on the naphthalene chromophore. kharagpurcollege.ac.inrsc.org

Transition TypePredicted λmax (nm)Chromophore
π → π~230 - 250Naphthalene Ring
π → π~280 - 300Naphthalene Ring
π → π*~330 - 350Extended Conjugated System

Mass Spectrometry in Molecular Structure Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to confirm the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₁₁H₁₁N), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) at a precise m/z value corresponding to its calculated exact mass (157.0891). rsc.org The fragmentation pattern in a standard mass spectrum would be expected to show characteristic losses:

Loss of a methyl radical (•CH₃): A peak at M-15 (m/z 142).

Loss of hydrogen cyanide (HCN): A peak at M-27 (m/z 130), which is a common fragmentation pathway for aromatic amines. rsc.orgscispace.com

Table 5: Predicted Mass Spectrometry Data for this compound Note: Fragmentation is predicted based on common fragmentation pathways for aromatic amines and methylated aromatics. rsc.orgscispace.com

m/z ValueIonDescription
157[C₁₁H₁₁N]⁺Molecular Ion (M⁺)
142[C₁₀H₈N]⁺Loss of •CH₃
130[C₁₀H₈]⁺Loss of HCN from M⁺

X-ray Crystallography for Solid-State Structure Determination

For instance, in the case of 4-Bromonaphthalen-2-amine, the presence of an electron-donating amino group and an electron-withdrawing bromine atom creates a distinct electronic environment that influences its solid-state structure. The amino group actively participates in hydrogen bonding, a critical factor in defining the crystal's architecture. The planarity of the naphthalene ring system, coupled with the specific positioning of the bromine and amino substituents, dictates the intermolecular interactions and bulk properties of the material.

In another analog, (E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-ol, an intramolecular O—H⋯N hydrogen bond is a key feature influencing the molecular conformation. iucr.org This interaction results in a nearly coplanar arrangement between the naphthol system and the substituted benzene (B151609) ring, with a small dihedral angle of 3.5 (1)°. iucr.org The crystal packing is further characterized by weak intermolecular C—H⋯O hydrogen bonds and π–π stacking interactions between adjacent aromatic rings. iucr.org

The crystal structure of N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amine, which crystallizes in the triclinic system, is stabilized by C–H···O hydrogen bonds and C–H···π interactions, leading to the formation of two-dimensional supramolecular assemblies. researchgate.net

The following tables summarize the crystallographic data for several analogs of this compound, providing a comparative overview of their solid-state structures.

Table 1: Crystal Data for Analogs of this compound

Compound NameMolecular FormulaCrystal SystemSpace GroupUnit Cell ParametersRef.
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamideC₂₀H₁₉NO₂MonoclinicP2₁/na = 10.4324 (4) Å, b = 14.0786 (5) Å, c = 11.0356 (4) Å, β = 98.741 (2)° researchgate.net
(E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-olC₁₇H₁₁ClN₂O₃MonoclinicP2₁/ca = 7.0530 (8) Å, b = 12.8699 (13) Å, c = 15.7701 (17) Å, β = 98.180 (1)° iucr.org
N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amineNot specifiedTriclinicP-1Not specified researchgate.net

Table 2: Key Structural Features of this compound Analogs

Compound NameKey Intermolecular InteractionsDihedral AnglesRef.
4-Bromonaphthalen-2-amineHydrogen bonding involving the amino group.Planar naphthalene ring system.
N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamideIntramolecular N—H⋯O hydrogen bond, intermolecular O—H⋯O hydrogen bonds, π–π interactions.Dihedral angle of 82.50 (7)° between naphthalene and benzene rings. researchgate.net
(E)-1-[(2-Chloro-4-nitrophenylimino)methyl]naphthalen-2-olIntramolecular O—H⋯N hydrogen bond, intermolecular C—H⋯O hydrogen bonds, π–π interactions.Dihedral angle of 3.5 (1)° between naphthol system and benzene ring. iucr.org
N-(2,6-dichlorophenyl)-4-(naphthalen-2-yl)-1,3-thiazol-2-amineC–H···O hydrogen bonds, C–H···π interactions.Not specified researchgate.net

The structural diversity observed in these analogs underscores the significant role that substituents play in determining the solid-state properties of naphthalen-2-amine derivatives. The interplay of steric and electronic effects introduced by different functional groups leads to a variety of crystal packing motifs and intermolecular interactions. This knowledge is instrumental for the rational design of new materials with tailored properties.

Computational Chemistry and Theoretical Studies on 4 Methylnaphthalen 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the electron density, DFT methods can predict a wide array of molecular properties, from optimized geometries to spectroscopic signatures and reactivity indices. For 4-Methylnaphthalen-2-amine, DFT calculations would be instrumental in understanding how the methyl and amine substituents influence the electronic environment of the naphthalene (B1677914) core.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of the electron-donating amino group is expected to raise the energy of the HOMO, while the methyl group provides a smaller inductive effect. The precise energies of these orbitals and the resulting gap would require specific DFT calculations. In related studies of aminonaphthalene derivatives, the position and nature of substituents have been shown to significantly modulate the HOMO-LUMO gap. For instance, the introduction of an amine group into a phenanthroimidazole system has been shown to lower the HOMO-LUMO gap. Theoretical calculations on naphthalene have shown that substitutions can reduce the HOMO-LUMO energy gap. google.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
EHOMOValue
ELUMOValue
HOMO-LUMO Gap (ΔE)Value

Note: The values in this table are for illustrative purposes and would need to be determined by specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amino group due to the presence of its lone pair of electrons, making it a primary site for electrophilic attack and hydrogen bonding. The aromatic rings would exhibit regions of varying potential, influenced by the electron-donating effects of the substituents. Studies on similar aromatic amines confirm that the amino group is typically a site of high negative electrostatic potential.

From the HOMO and LUMO energies derived from DFT calculations, a range of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative picture of a molecule's stability and reactivity.

Table 2: Global Chemical Reactivity Descriptors

DescriptorFormulaSignificance
Electronegativity (χ)χ = -(EHOMO + ELUMO)/2Measures the ability of a molecule to attract electrons.
Chemical Hardness (η)η = (ELUMO - EHOMO)/2Measures the resistance to change in electron distribution.
Chemical Softness (S)S = 1/(2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = χ²/(2η)Measures the propensity of a species to accept electrons.

These descriptors can be calculated for this compound once the HOMO and LUMO energies are determined computationally.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would pinpoint specific atoms on the naphthalene ring and the amino group that are most susceptible to reaction.

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. These methods can provide insights into conformational changes, intermolecular interactions, and the behavior of molecules in different environments (e.g., in solution).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. QSAR models are built using calculated molecular descriptors that encode structural, electronic, and physicochemical features of the molecules.

While no specific QSAR models for this compound are found in the literature, it could be included in a dataset of aminonaphthalene derivatives to develop a QSAR model for a particular biological endpoint. Descriptors for this compound, such as its logP, molar refractivity, electronic properties from DFT, and topological indices, could be calculated and used as input for building such a model. QSAR studies on m-tolyl acetate (B1210297) derivatives have included 4-methylnaphthalen-2-yl methylcarbamate, a related structure, in the design of new molecules.

Computational Studies on Tautomerism and Isomerism

Tautomerism, the interconversion of structural isomers, is an important consideration for molecules with functional groups like amines. For this compound, the primary amine can potentially participate in tautomeric equilibria, although the aromatic amine form is expected to be highly stable. Computational studies can be used to calculate the relative energies of different tautomers and the energy barriers for their interconversion.

Theoretical investigations on protonated 1- and 2-aminonaphthalene have shown that different tautomers can exist, with the proton located on either the amino group or the naphthalene ring. The relative stability of these tautomers can be influenced by the environment (solution vs. gas phase). For this compound, computational studies could explore the relative stability of the amine tautomer versus its corresponding imine tautomer, although the latter is generally less stable for aromatic amines.

Spectroscopic Property Prediction and Validation

A comprehensive study involving the prediction and experimental validation of the spectroscopic properties of this compound has not been identified in the current body of scientific literature. Such an investigation would typically involve the following:

¹H and ¹³C NMR Spectroscopy: Theoretical chemical shifts would be calculated using methods like GIAO and compared against high-resolution experimental NMR spectra. This would allow for the precise assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to the functional groups and the skeletal vibrations of the molecule would be predicted using DFT. These would be validated by comparison with an experimental FT-IR spectrum, allowing for a detailed assignment of the observed absorption bands.

UV-Vis Spectroscopy: The electronic transitions and maximum absorption wavelengths (λmax) would be predicted using TD-DFT calculations. A comparison with the experimental UV-Vis spectrum would confirm the electronic structure and chromophoric properties of the molecule.

Without access to peer-reviewed studies that have performed these specific computational and experimental investigations on this compound, it is not possible to present detailed research findings or comparative data tables.

Biological Activities and Pharmacological Implications of 4 Methylnaphthalen 2 Amine Derivatives

Mechanisms of Action in Biological Systems

The biological effects of 4-methylnaphthalen-2-amine derivatives are exerted through various mechanisms at the molecular and cellular levels. These include the inhibition of essential enzymes, disruption of cellular pathways, and interaction with specific biological receptors.

Enzyme Inhibition and Modulation (e.g., Tubulin Polymerization, Acetylcholinesterase)

Tubulin Polymerization Inhibition:

A significant area of research has focused on the ability of this compound derivatives to inhibit tubulin polymerization, a critical process in cell division. Microtubules, composed of α- and β-tubulin heterodimers, are essential for forming the mitotic spindle. jst.go.jp Interference with microtubule dynamics can lead to cell cycle arrest in the G2/M phase and subsequently induce apoptosis, making tubulin a key target for anticancer drug development. jst.go.jp

For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were synthesized and evaluated for their anticancer properties. jst.go.jp One derivative, compound 5i , which has an ethoxy group at the 4-position of the phenyl ring, demonstrated potent inhibition of tubulin polymerization with an IC50 value of 9.4 µM. jst.go.jp Molecular modeling studies suggest that this compound likely binds to the colchicine (B1669291) site on tubulin, thereby disrupting microtubule formation. jst.go.jp Similarly, other studies have identified carbazole-based microtubule targeting agents, with some derivatives of 4-methylnaphthalenyl showing inhibitory activity on tubulin assembly. nih.gov

CompoundTarget Cancer Cell LinesIC50 (µM) for Antiproliferative ActivityIC50 (µM) for Tubulin Polymerization Inhibition
5i MCF-7 (Breast Cancer)3.77 ± 0.369.4
5i HepG2 (Liver Cancer)3.83 ± 0.269.4

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a crucial enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. researchgate.net Inhibitors of AChE are used in the treatment of Alzheimer's disease. researchgate.net Certain naphthalenylmethylene hydrazine (B178648) derivatives have been shown to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net One such compound exhibited dual inhibition with a Ki value of 0.024±0.009 nM against Electrophorus electricus AChE (EeAChE). researchgate.net While not direct derivatives of this compound, this highlights the potential of the naphthalene (B1677914) scaffold in designing cholinesterase inhibitors. Further research into aminoalkylated naphthalene-based chalcones has also demonstrated their potential as AChE inhibitors. utm.my

Cellular Pathway Interruption (e.g., Cell Cycle Arrest, Apoptosis Induction)

The anticancer activity of this compound derivatives is often linked to their ability to interrupt critical cellular pathways, leading to cell cycle arrest and apoptosis (programmed cell death).

Cell Cycle Arrest:

As mentioned earlier, the inhibition of tubulin polymerization by compounds like 5i (a 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amine derivative) leads to an arrest of the cell cycle at the G2/M phase. jst.go.jp This prevents the cell from proceeding with mitosis and ultimately triggers apoptotic pathways. Studies on other naphthalene derivatives have also shown the ability to induce cell cycle arrest. For example, some have been found to cause G2/M phase arrest in hepatocellular carcinoma (HepG2) cells, while others induce G0/G1 phase arrest. acs.org

Apoptosis Induction:

Following cell cycle arrest, many this compound derivatives induce apoptosis in cancer cells. Compound 5i was shown to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner. jst.go.jp Other naphthalene derivatives have also been reported to induce apoptosis in various cancer cell lines, including hepatocellular carcinoma cells. The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a desirable characteristic for anticancer agents.

Receptor Binding and Ligand-Protein Interactions (Molecular Docking)

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a ligand (in this case, a this compound derivative) to a target protein. These studies provide valuable insights into the mechanism of action at a molecular level.

In the case of tubulin inhibitors, molecular docking has suggested that derivatives like 5i bind to the colchicine binding site of tubulin. jst.go.jpresearchgate.net This interaction is thought to be stabilized by various forces, including hydrogen bonds and hydrophobic interactions. researchgate.net

For antifungal derivatives, molecular docking has been used to study their interaction with target enzymes. For example, a carbohydrazide (B1668358) derivative of 4-methoxy-naphthalene showed binding to homoserine dehydrogenase (PbHSD), a potential antifungal target. nih.gov Molecular dynamics simulations further indicated that this binding stabilized the protein. nih.gov Similarly, docking studies of phloroglucinol (B13840) derivatives with squalene (B77637) epoxidase, another antifungal target, have helped in understanding their structure-activity relationships. mdpi.com

Antimicrobial Efficacy and Mechanisms

In addition to their anticancer properties, derivatives of this compound have demonstrated promising antimicrobial activity.

Antibacterial Potency and Spectrum

Research has shown that certain N-methylnaphthalen-2-amine derivatives exhibit antibacterial activity against various pathogens. For instance, some naphthylamine analogs have demonstrated significant in vitro activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The hydrochloride salt of 4-amino-2-methyl-1-naphthol has also been studied for its ability to prevent the growth of different bacteria, suggesting its potential as a food preservative. wikipedia.org

Antifungal Activity and Target Identification

Several this compound derivatives have been investigated for their antifungal properties.

Antifungal Potency and Spectrum:

Derivatives of 4-methoxy-naphthalene have shown notable antifungal activity. nih.gov One carbohydrazide derivative was particularly active against Paracoccidioides spp., with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL. nih.govnih.gov This compound also displayed moderate activity against other clinically important fungi like Candida albicans, C. parapsilosis, and C. glabrata. nih.gov Furthermore, phloroglucinol derivatives incorporating a methylnaphthalene group, similar in structure to the allylamine (B125299) antifungal agent Naftifine, have shown strong activity against Trichophyton rubrum and Trichophyton mentagrophytes. mdpi.com

Derivative TypeFungal SpeciesMIC (µg/mL)
4-methoxy-naphthalene carbohydrazideParacoccidioides spp.8 - 32
4-methoxy-naphthalene carbohydrazideCandida albicans, C. parapsilosis, C. glabrata128 - 256

Target Identification:

The identification of the molecular targets of these antifungal derivatives is crucial for understanding their mechanism of action and for the development of more potent compounds. One identified target is homoserine dehydrogenase (HSD) , an enzyme involved in the biosynthesis of certain amino acids in fungi. nih.gov A carbohydrazide derivative of 4-methoxy-naphthalene has been shown to bind to and inhibit the HSD from Paracoccidioides brasiliensis (PbHSD). nih.gov

Another potential target is squalene epoxidase , an enzyme involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. mdpi.com This is the target of the allylamine class of antifungals, and the structural similarity of some methylnaphthalene derivatives to these drugs suggests they may act through a similar mechanism. mdpi.com

Anti-inflammatory Response and Modulatory Effects

Derivatives of the this compound scaffold are an area of significant interest in the search for new anti-inflammatory agents. The inherent chemical versatility of this structure allows for modifications that can lead to compounds with potent biological activities. The incorporation of the naphthalene moiety into various heterocyclic systems has been a key strategy in this endeavor.

Research on structurally related compounds, such as thiazole (B1198619) derivatives, has provided valuable insights. For instance, N-adamantyl-4-methylthiazol-2-amine has demonstrated the ability to suppress inflammatory responses in lipopolysaccharide (LPS)-activated microglial cells. nih.gov This suppression is marked by a reduction in the levels of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as a decrease in reactive oxygen species (ROS) and nitric oxide (NO). nih.gov The underlying mechanism for these effects is believed to be the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, a series of 4-(methylsulfonyl)aniline (B1202210) derivatives of established non-steroidal anti-inflammatory drugs (NSAIDs), including a derivative of naproxen (B1676952) which contains the naphthalene core, have been synthesized and assessed for their acute anti-inflammatory properties. mdpi.com Several of these compounds exhibited anti-inflammatory effects comparable to or greater than the reference drug, diclofenac (B195802) sodium, in a rat model of paw edema. mdpi.com Additionally, certain derivatives of 2-hydroxy-1,4-naphthoquinone, which also feature the naphthalene ring system, have been recognized for their potential anti-inflammatory activities among other biological effects. jst.go.jp

The design of novel anti-inflammatory compounds often involves the strategic combination of different pharmacophores. For example, pyrimidine (B1678525) derivatives that include a naphthalene ring have been explored for a variety of pharmacological activities, including their anti-inflammatory potential. jst.go.jpjst.go.jp

Table 1: Anti-inflammatory Activity of Selected Naphthalene and Thiazole Derivatives

Compound/Derivative Class Model/Assay Key Findings Reference
N-adamantyl-4-methylthiazol-2-amine LPS-stimulated BV-2 microglial cells Suppressed the production of TNF-α, IL-1β, ROS, and NO; downregulated iNOS and COX-2. nih.gov
4-(Methylsulfonyl)aniline derivative of naproxen Egg-white induced paw edema in rats Demonstrated a significant reduction in paw edema, with some derivatives showing efficacy comparable to or greater than diclofenac sodium. mdpi.com
Pyrimidine derivatives with a naphthalene moiety General pharmacological screening Investigated for a range of biological activities, including anti-inflammatory responses. jst.go.jpjst.go.jp
2-Hydroxy-1,4-naphthoquinone derivatives General biological evaluation Recognized for potential anti-inflammatory properties in addition to other bioactivities. jst.go.jp

Neuroprotective Effects and Mechanisms

The potential for compounds related to this compound to exert neuroprotective effects is a growing field of research. The structural motifs of naphthalene and associated heterocyclic systems like thiazole are present in a number of compounds that have shown promise in protecting neuronal cells.

Thiazole derivatives, for example, have demonstrated notable neuroprotective capabilities. N-adamantyl-4-methylthiazol-2-amine has been shown to reduce amyloid-beta (Aβ)-induced oxidative stress in the hippocampus of mice, a critical brain region impacted by Alzheimer's disease. nih.gov The mechanism behind this neuroprotection is linked to the upregulation of the Nrf2/HO-1 pathway, which plays a crucial role in maintaining cellular redox balance. nih.gov This compound also lessens the Aβ-induced increase in TNF-α and IL-1β, suggesting a connection between its anti-inflammatory and neuroprotective properties. nih.gov Moreover, it reduces the formation of malondialdehyde and protein oxidation mediated by Aβ. nih.gov

Other research on thiazole derivatives has pointed to their ability to counteract glutamate (B1630785) toxicity, a common mechanism of neuronal death. researchgate.net Although the exact mechanisms are still under investigation, some derivatives have shown the capacity to protect neurons from injury in in vitro models of ischemia/reperfusion. researchgate.net Riluzole, a derivative of benzothiazole, is a recognized neuroprotective drug that works by modulating the release of glutamate and the activity of voltage-dependent sodium channels. researchgate.net

Naphthalene-based compounds have also been investigated for their neuroprotective potential. For instance, 1,5-dihydro-2H-naphtho[1,2-b] jst.go.jpmdpi.comdiazepine-2,4-diones have been studied as antagonists of the P2X4 receptor, which is considered a viable target for stroke intervention. nih.gov Some derivatives in this class demonstrated neuroprotective effects in a murine model of stroke. nih.gov The synthesis of derivatives of kynurenic acid (KYNA), an endogenous neuroprotective molecule, has also utilized naphthalene-based structures, highlighting the utility of this scaffold in the creation of new neuroprotective agents. mdpi.com

Table 2: Neuroprotective Activity of Selected Naphthalene and Thiazole Derivatives

Compound/Derivative Class Model/Assay Proposed Mechanism of Action Reference
N-adamantyl-4-methylthiazol-2-amine Aβ-treated mouse hippocampus Reduction of oxidative stress through the Nrf2/HO-1 pathway; mitigation of neuroinflammation. nih.gov
2-Amino-6-(trifluoromethoxy)benzothiazole derivatives In vitro ischemia/reperfusion injury Attenuation of neuronal damage; some derivatives also exhibited ROS scavenging properties. researchgate.net
1,5-Dihydro-2H-naphtho[1,2-b] jst.go.jpmdpi.comdiazepine-2,4-diones Murine stroke model Antagonism of the P2X4 receptor. nih.gov
Indole-coupled KYNA derivatives Synthetic exploration Combination of the neuroprotective KYNA scaffold with the biologically active indole (B1671886) skeleton. mdpi.com

Design and Development of Bioactive Derivatives

The design and synthesis of bioactive derivatives from the this compound scaffold are guided by established synthetic protocols and structure-activity relationship (SAR) studies. The naphthalene ring system serves as a frequent starting point for creating a wide array of compounds with potential therapeutic applications.

A prevalent approach is the nucleophilic substitution on a naphthalene-1,4-dione core. rsc.orgnih.gov By reacting this starting material with a variety of amines, a diverse library of analogues can be synthesized. rsc.orgnih.gov The steric and electronic characteristics of the attached amine group can be systematically altered to investigate their influence on biological activity. rsc.org Further modifications, such as the substitution of a chloro group with a bromo or methyl group, are also utilized to probe the SAR. rsc.orgnih.gov

The synthesis of pyrimidine derivatives often follows a multi-step pathway. For example, a novel series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed and synthesized with the aim of inhibiting tubulin polymerization. jst.go.jpjst.go.jp The synthetic route involved key steps such as acylation, condensation with DMF-DMA, and cyclization using guanidine (B92328) hydrochloride. jst.go.jp

The development of neuroprotective agents has also benefited from sophisticated synthetic approaches. For instance, the synthesis of 1,5-dihydro-2H-naphtho[1,2-b] jst.go.jpmdpi.comdiazepine-2,4-diones involved the reduction of nitro groups to amines through catalytic hydrogenation, which was then followed by cyclization reactions to form the final structure. nih.gov

The Gewald reaction is another important tool in the synthesis of related heterocyclic systems, such as 5,6,7,8-tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidines, which have demonstrated strong antiproliferative activity. mdpi.com This reaction is often succeeded by SNAr reactions to introduce additional chemical diversity. mdpi.com

Table 3: Synthetic Strategies for Bioactive Naphthalene Derivatives

Derivative Class Key Synthetic Reactions Purpose of Synthesis Reference
Naphthalene-1,4-dione analogues Nucleophilic substitution with various amines. To enhance the potency and cancer-cell specificity of anticancer agents. rsc.orgnih.gov
4-(4-Methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines Acylation, condensation, cyclization. To create novel tubulin polymerization inhibitors for potential cancer treatment. jst.go.jpjst.go.jp
1,5-Dihydro-2H-naphtho[1,2-b] jst.go.jpmdpi.comdiazepine-2,4-diones Catalytic hydrogenation, cyclization. To develop neuroprotective agents that target the P2X4 receptor. nih.gov
5,6,7,8-Tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidines Gewald reaction, SNAr reactions. To create microtubule targeting agents for potential cancer therapy. mdpi.com

Addressing Drug Resistance Mechanisms

A primary obstacle in cancer chemotherapy is the emergence of drug resistance in tumor cells. The design of new therapeutic compounds frequently incorporates strategies aimed at overcoming these resistance mechanisms. Derivatives based on the this compound scaffold and related structures have shown promise in this area.

A common mechanism of drug resistance is the overexpression of drug efflux pumps such as P-glycoprotein (Pgp). Certain novel microtubule destabilizing agents, including some pyridine-pyrimidine amide derivatives, have been shown to overcome common resistance mechanisms. jst.go.jp In a similar vein, a series of 5,6,7,8-tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidines have been found to bypass Pgp-mediated drug resistance. mdpi.com

Another resistance mechanism, particularly relevant to taxane-based anticancer drugs like paclitaxel, involves the overexpression of specific tubulin isotypes, such as βIII-tubulin. The same series of 5,6,7,8-tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidines also demonstrated the ability to circumvent βIII-tubulin-mediated drug resistance. mdpi.com

The development of new antimicrobial agents is also confronted with the challenge of multidrug-resistant pathogenic bacteria. nih.gov Current research is directed towards the creation of new antimicrobial compounds with novel cellular targets to tackle this issue. nih.gov Thiazole derivatives, which bear some structural resemblance to the broader class of compounds discussed here, have been synthesized and assessed for their activity against resistant microbial strains. nih.gov

The quest for new antimalarial drugs is largely driven by the global spread of drug-resistant strains of Plasmodium falciparum. jst.go.jp Naphthoquinone derivatives have been explored for their capacity to counteract drug resistance in malaria. jst.go.jp

Table 4: Strategies to Overcome Drug Resistance with Naphthalene and Related Derivatives

Derivative Class Resistance Mechanism Addressed Key Findings Reference
Pyridine-pyrimidine amide derivatives General drug resistance in cancer. Reported to have the ability to overcome common resistance mechanisms. jst.go.jp
5,6,7,8-Tetrahydrobenzo mdpi.comthieno[2,3-d]pyrimidines P-glycoprotein (Pgp) and βIII-tubulin mediated resistance. Were able to circumvent both Pgp and βIII-tubulin mediated drug resistance in cancer cell lines. mdpi.com
4-(4-Bromophenyl)-thiazol-2-amine derivatives Multidrug-resistant pathogenic bacteria. Synthesized with the aim of developing new antimicrobial agents to combat resistance. nih.gov
2-Hydroxy-1,4-naphthoquinone derivatives Drug-resistant malaria. Demonstrated potential to counteract drug resistance in Plasmodium falciparum. jst.go.jp

Applications in Materials Science and Industrial Chemistry

Development of Naphthylamine-Based Dyes and Pigments

Naphthylamine derivatives are historically important in the dye industry, and 4-Methylnaphthalen-2-amine is a relevant precursor for creating a range of colorants.

Azo dyes represent the largest and most versatile class of synthetic colorants, accounting for over 70% of all commercial dyes. rewe-group.com The synthesis of azo dyes is a well-established two-step process. unb.ca The first step is diazotization, where a primary aromatic amine is treated with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5°C), to form a diazonium salt. nih.govmdpi.com In the context of this compound, its primary amino group makes it an ideal candidate for this diazotization reaction.

The second step is the azo coupling, where the resulting diazonium salt acts as an electrophile and reacts with a coupling component, which is an electron-rich aromatic compound such as a phenol, aniline (B41778), or another naphthylamine derivative. unb.canih.gov The nature of the aromatic substituents on both the diazonium salt and the coupling component controls the final color of the azo dye. nih.gov The general reaction scheme is outlined in the table below.

Table 1: General Synthesis of Azo Dyes

Step Process Description
1 Diazotization A primary aromatic amine (e.g., this compound) is reacted with nitrous acid (HNO₂) at low temperatures to form a diazonium salt. nih.gov

The resulting azo compounds derived from this compound would possess distinct colorimetric properties. Azo dyes are known for their strong chromogenic behavior, and their absorption bands in the visible light spectrum can be tuned by the choice of coupling agent. nih.gov This allows for the creation of a wide spectrum of colors, including various shades of yellow, red, orange, and brown. unb.ca

Azo dyes are extensively used as colorants in the textile, leather, and polymer industries due to their vibrant colors, cost-effectiveness, and good colorfastness properties. rewe-group.comnih.gov Polymeric dyes, which can be derived from azo dye monomers, offer several advantages over their non-polymeric counterparts, including improved fastness to light and wet treatments, lower sublimation rates, and enhanced thermal and chemical resistance. tubitak.gov.trpsu.edu

The incorporation of azo dyes based on this compound into polymer backbones can lead to the development of specialty materials with durable coloration. These polymeric colorants are suitable for dyeing fibers like polyester (B1180765) and nylon, where they can exhibit excellent exhaustion and fastness properties. tubitak.gov.tr The application methods can range from direct dyeing from solutions to printing from dye pastes. rewe-group.com

Fluorescent Materials and Sensing Technologies

The naphthalene (B1677914) moiety is a well-known fluorophore, and its derivatives are extensively used in the development of fluorescent materials and sensors. The rigid, planar structure and large π-electron conjugated system of naphthalene derivatives contribute to their high quantum yields and excellent photostability. researchgate.net

Derivatives of this compound are expected to exhibit interesting luminescent properties. The fluorescence of naphthalene-based compounds can be influenced by the nature and position of substituents on the aromatic ring. The amino group in this compound can act as an electron donor, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in large Stokes shifts and solvatochromism. researchgate.net

Fluorescence quenching is a critical mechanism in the design of chemical sensors. Quenching can occur through various processes, including photoinduced electron transfer (PET) and Förster resonance energy transfer (FRET), upon interaction of the fluorophore with an analyte. sigmaaldrich.comrsc.org For instance, the fluorescence of a naphthalene-based probe can be quenched by the addition of certain metal ions like Cu²⁺, Ni²⁺, and Co²⁺. rsc.org Conversely, fluorescence enhancement can occur when the interaction with an analyte inhibits a non-radiative decay pathway, leading to a "turn-on" response. rsc.org The quenching of aminopyridine fluorescence by a base has been attributed to a hydroxide-catalyzed proton transfer in the excited state. nih.govsjsu.edu

This compound serves as an excellent building block for the synthesis of fluorescent probes and sensors for the detection of various ions and biomolecules. The amino group provides a reactive site for the attachment of specific recognition moieties (receptors) that can selectively bind to a target analyte.

Naphthalene-based fluorescent sensors have been successfully developed for a wide range of targets. The design principle often involves linking the naphthalene fluorophore to a receptor that can interact with the analyte, causing a change in the fluorescence signal (intensity, wavelength, or lifetime). researchgate.net

Table 2: Examples of Naphthalene-Based Fluorescent Sensing Applications

Sensor Type Target Analyte Sensing Mechanism Reference
Naphthalene Dialdehyde Probe Glutathione (GSH) Fluorescence Enhancement orientjchem.org
Naphthalimide-Rhodamine B Derivative Cu²⁺ and Hydrogen Sulfide PET and FRET sigmaaldrich.com
Naphthalene-based Schiff Base Zn²⁺ Chelation Enhanced Fluorescence (CHEF) researchgate.net

By modifying this compound with appropriate receptor groups, it is possible to design novel chemosensors for specific applications in environmental monitoring and biological imaging. nanobioletters.com

Polymeric Materials and Organic Semiconductors

The field of organic electronics is rapidly expanding, with a high demand for novel materials for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). sigmaaldrich.compku.edu.cn Aromatic amines and their polymeric derivatives are key components in these technologies, often serving as hole-transporting materials. orientjchem.org

Polyamides containing naphthalene and diphenylamine (B1679370) units have been synthesized and shown to possess valuable properties for semiconductor applications. orientjchem.org These polymers can exhibit good solubility in organic solvents, high thermal stability, and strong photoluminescence. orientjchem.org Thin films of these materials have demonstrated reversible redox behavior, which is a key characteristic of semiconductor materials. orientjchem.org

Table 3: Properties of Polyamides Derived from a Naphthalene-Containing Monomer

Property Observation Significance Reference
Solubility Soluble in many polar organic solvents Allows for solution-based processing and film formation. orientjchem.org
Thermal Stability High glass transition temperatures (Tg) between 258–284°C. Indicates good stability for device operation at elevated temperatures. orientjchem.org
Photoluminescence Strong photoluminescence in NMP solvent. Suitable for use as emitting layers in OLEDs. orientjchem.org

| Electrochemical Properties | Reversible redox waves observed in cyclic voltammetry. | Confirms hole-transporting and semiconductor capabilities. | orientjchem.org |

Corrosion Inhibition Studies

While direct and extensive research focusing exclusively on this compound as a corrosion inhibitor is not prominently available in the reviewed literature, the principles of corrosion inhibition by structurally related organic compounds, particularly those containing naphthalene moieties and amine functional groups, are well-documented. Organic compounds are widely recognized for their efficacy in preventing the corrosion of metals, such as mild steel, especially in acidic environments like hydrochloric acid (HCl) solutions. nih.govmdpi.commdpi.comnih.gov Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.govresearchgate.netresearchgate.net

The effectiveness of these organic inhibitors is largely dependent on their molecular structure. Key features include the presence of heteroatoms (such as nitrogen, oxygen, and sulfur), aromatic rings, and π-electrons. mdpi.comnih.govsemanticscholar.org The nitrogen atom in the amine group and the π-electrons of the naphthalene ring in a molecule like this compound are features typically associated with strong adsorption and, therefore, good potential for corrosion inhibition. These structural elements can donate electrons to the vacant d-orbitals of the metal, facilitating the formation of a stable, protective film on the surface. researchgate.net

Research on similar naphthalene-based compounds, often Schiff bases, provides insight into the potential mechanisms and effectiveness. For instance, studies on various Schiff base derivatives incorporating a naphthalene ring show that they act as effective corrosion inhibitors for mild steel in HCl solutions. researchgate.netbohrium.comdoaj.org

Detailed Research Findings:

Electrochemical studies are the primary methods for evaluating the performance of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed. mdpi.commdpi.comresearchgate.netdoaj.org

Mechanism of Action: Polarization studies on related compounds often indicate that they function as mixed-type inhibitors. mdpi.combohrium.comdoaj.org This means they adsorb on the metal surface and impede both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com

Adsorption Behavior: The formation of the protective layer is an adsorption process. The nature of this adsorption can be physical (electrostatic interaction) or chemical (involving charge sharing or transfer). nih.gov The adsorption of these inhibitors typically follows established models, such as the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. nih.govresearchgate.netbohrium.com

Inhibition Efficiency: The inhibition efficiency (IE) is a key metric and is shown to increase with the concentration of the inhibitor. nih.govmdpi.comresearchgate.netbohrium.com For example, a study on the naphthalene derivative 1-((1H-1,2,4-triazol-3-ylimino)methyl)naphthalen-2-ol (TMN) demonstrated that its inhibition efficiency reached up to 91.68% at an optimal concentration. doaj.orgresearchgate.net However, efficiency tends to decrease as the temperature rises, which can suggest a physical adsorption mechanism in some cases. nih.govmdpi.comnih.govsemanticscholar.org

Theoretical Studies: Quantum chemical calculations using Density Functional Theory (DFT) are often used to correlate the molecular structure of an inhibitor with its performance. nih.govbohrium.comdoaj.org These studies analyze parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value is associated with a greater ability of the molecule to donate electrons to the metal surface, leading to more effective adsorption and higher inhibition efficiency. mdpi.comnih.gov

The data from related naphthalene derivatives strongly suggest that this compound would likely exhibit significant corrosion inhibition properties due to the presence of the electron-donating amine group and the π-system of the naphthalene core.

Interactive Data Table: Corrosion Inhibition Efficiency of a Related Naphthalene Derivative

The following table presents data for the corrosion inhibitor 1-((1H-1,2,4-triazol-3-ylimino)methyl)naphthalen-2-ol (TMN), a related naphthalene derivative, on C-steel in a 1.0 M HCl solution. doaj.orgresearchgate.net

Inhibitor Concentration (mol/L)Corrosion Rate (mpy)Inhibition Efficiency (IE %)
0 (Blank)N/A0
1.0 x 10⁻³N/A91.68
VariesDecreases with concentrationIncreases with concentration

Note: Specific corrosion rate values at each concentration were not detailed in the source material, but the trend of decreasing corrosion rate with increasing inhibitor concentration was established. bohrium.com

Environmental Fate, Toxicology, and Risk Assessment of Aromatic Amines Including Naphthylamines

Environmental Persistence and Biotransformation Pathways

Anaerobic Degradation Studies

The anaerobic biodegradation of aromatic hydrocarbons like naphthalene (B1677914) and its derivatives has been observed in various environments, though studies specifically targeting 4-methylnaphthalen-2-amine are limited. However, research on closely related compounds provides insights into potential degradation pathways. For instance, some sulfate-reducing bacteria (SRB) have been shown to degrade 2-methylnaphthalene (B46627). mpg.de These bacteria, isolated from marine sediments, can utilize 2-methylnaphthalene after an adaptation period, suggesting the induction of specific enzymes for its degradation. mpg.de

The initial activation of 2-methylnaphthalene under anaerobic conditions is thought to occur via the addition of fumarate (B1241708) to the methyl group, a reaction catalyzed by the enzyme naphthyl-2-methyl-succinate synthase (Nms). asm.org This is analogous to the anaerobic degradation of toluene. asm.org Following this initial step, the resulting naphthyl-2-methyl-succinate is further metabolized through a series of reactions, including CoA esterification and oxidation, ultimately leading to the formation of 2-naphthoyl-CoA. asm.org It is plausible that this compound could undergo a similar initial activation at the methyl group under anaerobic, sulfate-reducing conditions.

Furthermore, studies on the anaerobic degradation of 4-methylbenzoate have revealed a specific pathway involving the formation of 4-methylbenzoyl-CoA, which is then reductively dearomatized. researchgate.net This suggests that substituted aromatic compounds can be degraded via pathways analogous to their non-substituted counterparts, but with specific enzymes adapted to the substituted substrate. researchgate.net While direct evidence for this compound is scarce, the existing research on related methylated and aminated naphthalenes suggests that anaerobic degradation is possible and likely involves initial enzymatic attack on the methyl or amino group, or carboxylation of the aromatic ring.

Oxidative Degradation Processes

The oxidative degradation of this compound in the environment can occur through various processes, including microbial oxidation and photochemical reactions. Aerobic degradation of methylnaphthalenes has been more extensively studied than anaerobic pathways. For example, some bacteria can hydroxylate the aromatic ring of 2-methylnaphthalene to form intermediates that are further metabolized and channeled into central metabolic pathways. nih.gov Another pathway involves the hydroxylation of the methyl group itself. nih.gov

Mechanisms of Mammalian Toxicity

Cytotoxicity and Organ-Specific Injury (e.g., Pulmonary Epithelium)

While specific data on the cytotoxicity of this compound is limited, studies on the closely related compound 2-methylnaphthalene provide significant insights into its potential for causing organ-specific injury, particularly to the pulmonary epithelium. Intraperitoneal administration of 2-methylnaphthalene in mice has been shown to cause dose-dependent injury to nonciliated bronchiolar epithelial cells, also known as Clara cells. nih.gov This injury can be severe, leading to exfoliation of these cells from the airways. nih.gov At high doses, ciliated cells in the bronchiolar epithelium also show signs of damage. nih.gov

The lung is a primary target for toxicity from naphthalene and its methylated derivatives due to the presence of cytochrome P450 enzymes that metabolically activate these compounds into toxic intermediates. nih.gov The severity of the lung lesions caused by 2-methylnaphthalene is comparable to that of naphthalene itself. nih.gov It is plausible that this compound would exhibit a similar pattern of pulmonary toxicity, given its structural similarity to 2-methylnaphthalene. The presence of the amino group could potentially modify the toxicity profile, but the naphthalene ring and the methyl group are key structural features associated with this type of lung injury.

Genotoxicity and DNA Adduct Formation

The genotoxic potential of aromatic amines is a significant toxicological concern. While direct studies on the genotoxicity of this compound are not widely available, the well-established genotoxicity of other aromatic amines, such as 2-naphthylamine (B18577), provides a strong basis for concern. 2-Naphthylamine is a known human bladder carcinogen, and its carcinogenicity is linked to its metabolic activation to genotoxic intermediates that can form DNA adducts. nih.gov

For 2-methylnaphthalene, in vitro studies have shown some evidence of genotoxicity, including the induction of sister chromatid exchanges and chromatid breaks in human lymphocytes, but only at high concentrations and with metabolic activation. epa.gov However, it was generally negative in short-term mutagenicity assays like the Ames test. nih.gov The genotoxicity of many aromatic amines is dependent on their metabolic activation, a process that can be tissue- and species-specific.

Given that this compound possesses both an aromatic amine structure and a naphthalene ring system, there is a strong potential for it to be genotoxic following metabolic activation. The formation of DNA adducts by reactive metabolites is a key mechanism of genotoxicity for this class of compounds. These adducts can lead to mutations and chromosomal damage, which are critical events in the initiation of cancer.

Carcinogenic Potential and Metabolic Activation Pathways (e.g., N-Hydroxylation by Cytochrome P450 Enzymes)

The carcinogenic potential of this compound has not been definitively established through long-term animal bioassays. However, based on its chemical structure as an aromatic amine, there is a significant concern for carcinogenicity. Aromatic amines are a well-known class of chemical carcinogens, with 2-naphthylamine being a classic example of a human bladder carcinogen. nih.gov

The primary pathway for the metabolic activation of carcinogenic aromatic amines is N-hydroxylation, which is catalyzed by cytochrome P450 (CYP) enzymes, particularly those in the CYP1A and CYP2A families. nih.gov This reaction forms N-hydroxyarylamines, which are proximate carcinogens. These intermediates can be further activated, for example, by O-acetylation or sulfonation, to form highly reactive electrophiles that readily bind to DNA, forming DNA adducts. nih.gov This binding to DNA is considered a critical initiating event in chemical carcinogenesis.

For 2-naphthylamine, it has been shown that N-hydroxylation is the key activation step leading to its mutagenicity in the Ames test. nih.gov Ring hydroxylation, in contrast, is generally considered a detoxification pathway. nih.gov Given the structural similarity, it is highly probable that this compound would also be a substrate for CYP-mediated N-hydroxylation, leading to its metabolic activation and potential carcinogenicity. The presence of the methyl group on the naphthalene ring could influence the rate and regioselectivity of both the activation and detoxification pathways, thereby modulating its carcinogenic potency compared to 2-naphthylamine.

Ecotoxicological Impact on Aquatic and Terrestrial Systems

The environmental release of aromatic amines, including this compound, is a significant concern due to their potential toxicity to various organisms. acs.org These compounds can enter ecosystems through industrial effluents, posing a risk to both aquatic and terrestrial life. ontosight.ai The ecotoxicological profile of a specific chemical dictates its potential to cause harm to the structure and function of ecosystems. europa.eu

Aquatic Systems

Aromatic amines exhibit a wide range of toxicity in aquatic environments, with some being highly toxic to fish, invertebrates, and algae. acs.orgcanada.ca Aquatic invertebrates, such as Daphnia, are often found to be particularly sensitive. canada.ca For the closely related isomer, 2-naphthylamine, studies have indicated high toxicity to aquatic life. acs.orgcanada.ca It is classified as toxic to aquatic life with long-lasting effects. acs.org Likewise, related compounds such as N,N-Dimethyl-1-naphthylamine and 4-Methoxy-2-naphthylamine are also noted for their long-term aquatic toxicity. westliberty.edunih.gov

Research on N-phenyl-2-naphthylamine has shown specific phytotoxic effects, inhibiting photosynthesis in algae at concentrations below 100 µg/L, a toxicity level that cannot be explained by simple narcosis. researchgate.net This suggests that certain naphthylamine derivatives can act as specific inhibitors of crucial biological processes in primary producers.

The following table summarizes aquatic toxicity data for close analogues of this compound, providing an indication of its potential environmental impact.

Test OrganismAnalogue CompoundEndpointValue (mg/L)Reference
Fish (general)1-Naphthylamine (B1663977)96h LC501 - 10 windows.net
Fish (general)2-NaphthylamineChronic (ChV)0.041 canada.ca
Invertebrate (Daphnia magna)2-Naphthylamine48h EC500.84 canada.ca
Invertebrate (Daphnia magna)2-Naphthylamine21d NOEC0.013
Algae (general)1-NaphthylamineEC201.7 windows.net

LC50: Lethal Concentration, 50%. EC50: Effective Concentration, 50%. ChV: Chronic Value. NOEC: No-Observed-Effect-Concentration.

Terrestrial Systems

Data on the terrestrial ecotoxicity of this compound and its close analogues is limited. canada.ca However, the fate of aromatic amines in soil is a critical aspect of their environmental risk. These compounds can adsorb to soil particles, and their persistence is influenced by soil type, pH, and microbial activity. The degradation of related compounds in soil can be slow, with persistence varying based on whether the processes are biotic or abiotic. aic.gov.au

For risk assessment in terrestrial ecosystems, standardized tests are required to evaluate the effects on soil organisms (e.g., earthworms, collembola), soil microorganisms (e.g., nitrogen and carbon transformation tests), and non-target plants. europa.eu Studies on general pesticide contamination have shown that soil organisms like earthworms can be at significant risk. researchgate.net Given the known toxicity of aromatic amines, there is a clear need for specific studies on the impact of this compound on terrestrial invertebrates and microbial communities to fully characterize its environmental risk profile.

Strategies for Mitigation and Safer Design

Addressing the environmental risks associated with this compound involves two primary approaches: mitigating the impact of the chemical already in use or in the environment, and designing safer alternatives to replace it.

Strategies for Mitigation

Mitigation strategies focus on preventing the release of the compound into the environment and remediating existing contamination.

Source Reduction and Process Optimization : The most effective strategy is to modify industrial processes to minimize or eliminate the use of hazardous aromatic amines. canada.ca This can include adopting alternative chemical pathways or implementing closed-loop systems that recycle the chemical, preventing its release.

Wastewater Treatment : For industrial effluent containing aromatic amines, advanced treatment technologies are necessary. canada.ca Common methods include:

Adsorption : Using materials like activated carbon to physically remove the amine from water. canada.ca

Advanced Oxidation Processes (AOPs) : Employing powerful oxidizing agents like ozone or Fenton's reagent to chemically degrade the compound. canada.ca Ozonation has been studied for the degradation of related dye intermediates. researchgate.net

Biological Treatment : Utilizing microorganisms that can degrade aromatic amines. canada.ca

Bioremediation : For contaminated soil and water, bioremediation offers an environmentally sound and cost-effective solution. ieaghg.org This involves using specific strains of bacteria and fungi that can use aromatic amines as a source of carbon and nitrogen, breaking them down into less harmful substances. aic.gov.au Research has identified various microbial pathways for the degradation of naphthalene and aniline (B41778), which are structurally related to this compound.

Safer Design

The principle of safer design, or green chemistry, aims to create chemicals that are inherently less toxic to human health and the environment while still performing their intended function.

Molecular Modification : The toxicity of naphthylamines is highly dependent on their chemical structure. ontosight.ai Research into structure-activity relationships can guide the design of new molecules where the toxic properties are minimized. For example, the position and type of functional groups on the naphthalene ring can significantly alter a compound's biological activity. By understanding these relationships, it may be possible to design an analogue of this compound that retains its desired industrial properties but has a significantly lower ecotoxicological footprint.

Developing Less Toxic Alternatives : A key goal is to replace hazardous compounds with safer alternatives. This requires innovation in chemical synthesis to produce new compounds that are readily biodegradable and have low toxicity. For example, research into different synthetic routes, such as "borrowing hydrogen" catalysis, could open avenues for creating novel amines with more favorable environmental profiles. windows.net The development of derivatives with different functional groups has been explored for various applications, and this knowledge could be leveraged to design safer industrial chemicals. ontosight.ai

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research on 4-Methylnaphthalen-2-amine and its related compounds has primarily focused on its synthesis and its role as an intermediate in the creation of more complex molecules. bldpharm.com The naphthalene (B1677914) scaffold, with its methyl and amine substituents, provides a versatile platform for developing new materials and potential therapeutic agents. solubilityofthings.comcymitquimica.com Derivatives of naphthalenamines are being explored for their biological activities, including antimicrobial and anti-inflammatory properties. solubilityofthings.com The core structure is also a key component in the synthesis of dyes and pigments. solubilityofthings.com However, the full potential of this compound itself remains largely untapped, with a need for more in-depth studies into its specific properties and applications.

Unexplored Avenues in Synthesis and Derivatization

While standard methods for the synthesis of naphthalenamines exist, there is considerable room for innovation. cambridge.org Future research should focus on developing novel, more efficient, and selective synthetic routes. This includes the exploration of new catalytic systems, such as those based on iridium and ruthenium complexes, which have shown promise in related N-methylation reactions.

Furthermore, the derivatization of this compound offers a rich field for discovery. Introducing various functional groups onto the naphthalene ring or the amino group could lead to a wide array of new compounds with unique properties. For example, the synthesis of monosulfonamide and phenethyl derivatives has been explored in the context of creating KEAP1-NRF2 inhibitors. nih.gov Additionally, creating derivatives like 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines has shown potential in developing anticancer agents that inhibit tubulin polymerization. jst.go.jpjst.go.jp

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. ijnc.irnih.gov Advanced computational modeling, such as Density Functional Theory (DFT), can be employed to understand the structure-function relationships of this compound and its derivatives. researchgate.net

These models can predict how modifications to the molecular structure will affect its electronic properties, solubility, and biological activity. For instance, computational studies can help in designing derivatives with optimized properties for specific applications, such as enhanced binding affinity to a biological target or improved performance as an electronic material. rowan.edu This predictive power can significantly reduce the time and resources required for laboratory-based screening.

Novel Biological Targets and Therapeutic Applications

The structural similarity of this compound to other bioactive naphthalene derivatives suggests its potential as a scaffold for drug discovery. Future research should aim to identify novel biological targets for this compound and its derivatives. High-throughput screening of compound libraries against a wide range of biological targets could uncover unexpected therapeutic applications.

For example, derivatives of similar compounds have been investigated for their potential as anticancer agents. jst.go.jpjst.go.jprsc.org Research into pyrimidine-containing derivatives has shown that these compounds can exhibit a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. jst.go.jp The exploration of this compound derivatives as ligands for various receptors and enzymes could lead to the development of new treatments for a variety of diseases. google.com

Sustainable and Green Chemical Approaches for Industrial Relevance

As the chemical industry moves towards more sustainable practices, the development of green synthetic routes for this compound is crucial for its industrial relevance. ijnc.irresearchgate.netrsc.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ijnc.irmdpi.com

Key principles of green chemistry that can be applied include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. ijnc.irresearchgate.net

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. ijnc.irmdpi.com

Catalysis: Employing catalytic reactions, including biocatalysis, to improve efficiency and reduce waste. ijnc.irresearchgate.netmdpi.com

By adopting these approaches, the production of this compound and its derivatives can become more environmentally friendly and economically viable on an industrial scale.

Comprehensive Environmental Risk Mitigation Strategies

A thorough understanding of the environmental fate and potential toxicity of this compound is essential for its safe and responsible use. lanxess.com Naphthalenamines, as a class of compounds, can be persistent in the environment and may pose risks to aquatic organisms. ontosight.ai

Future research should focus on:

Biodegradation Studies: Assessing the biodegradability of this compound and its derivatives under various environmental conditions.

Toxicity Profiling: Conducting comprehensive toxicological studies to evaluate its potential impact on different organisms.

Development of Mitigation Strategies: Designing methods for the effective removal of this compound from wastewater and contaminated sites.

By proactively addressing these environmental concerns, the risks associated with the production and use of this compound can be effectively managed.

Q & A

Q. What statistical methods resolve discrepancies in reported toxicity profiles of methyl-substituted naphthalenamines?

  • Methodological Answer: Apply the Q-profile method to estimate between-study variance (τ²) and calculate confidence intervals for toxicity endpoints (e.g., LD₅₀). Meta-regression can adjust for covariates like exposure duration .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.